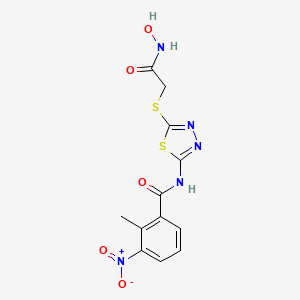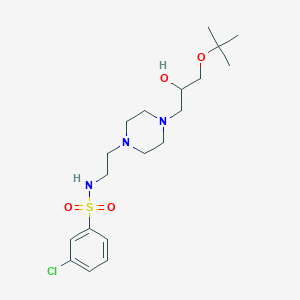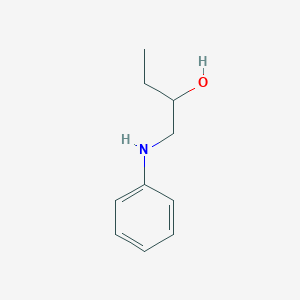![molecular formula C28H20Cl4N2O4 B2504511 N,N'-(3,3'-ジメトキシ-[1,1'-ビフェニル]-4,4'-ジイル)ビス(2,5-ジクロロベンザミド) CAS No. 392246-48-9](/img/structure/B2504511.png)
N,N'-(3,3'-ジメトキシ-[1,1'-ビフェニル]-4,4'-ジイル)ビス(2,5-ジクロロベンザミド)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide is a complex organic compound characterized by multiple chlorine and methoxy substituents on a biphenyl structure
科学的研究の応用
2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Nitration: of 2,5-dichloroaniline to introduce nitro groups.
Reduction: of the nitro groups to amines.
Acylation: to form the benzamide structure.
Coupling: reactions to introduce the biphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
作用機序
The mechanism of action of 2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-dichloro-1,4-phenylenediamine: Used in the synthesis of dyes and pigments.
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: An intermediate in organic synthesis.
4,5-dichlorophthalonitrile: Used in the synthesis of phthalocyanine compounds.
Uniqueness
2,5-dichloro-N-[4’-(2,5-dichlorobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O4/c1-37-25-11-15(3-9-23(25)33-27(35)19-13-17(29)5-7-21(19)31)16-4-10-24(26(12-16)38-2)34-28(36)20-14-18(30)6-8-22(20)32/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWRYZZRDHLDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino}oxolan-3-ol](/img/structure/B2504431.png)


![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)



![4-bromo-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2504443.png)
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
![3-(4-amino-3-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2504450.png)

